(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Catalog No.
S3714765
CAS No.
56468-67-8
M.F
C13H15ClN2O
M. Wt
250.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Benzyloxy)phenyl)hydrazine hydrochloride

CAS Number

56468-67-8

Product Name

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine;hydrochloride

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H

InChI Key

MMMGCMOISVZVKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is an organic compound characterized by the molecular formula C13H15ClN2O. It is a hydrazine derivative where a benzyloxy group is substituted at the third position of the phenyl ring. This compound appears as a white to off-white crystalline powder and is soluble in polar solvents such as water and ethanol. Its melting point ranges from 204°C to 206°C, and it has a boiling point of approximately 438.5°C at 760 mmHg.

, including:

  • Oxidation: This compound can be oxidized to yield azobenzene derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to form corresponding amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution may occur at the benzyloxy group under basic conditions, allowing for further derivatization.

This compound exhibits notable biological properties, including:

  • Antitumor Activity: Studies have indicated its potential in inhibiting tumor growth.
  • Antibacterial and Antifungal Properties: In vitro and in vivo studies have demonstrated effectiveness against various bacterial and fungal strains.
  • Neuroprotective Effects: Research suggests potential therapeutic applications in neurodegenerative diseases and diabetes management .

The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride typically involves:

  • Reaction of 3-Benzyloxybenzaldehyde with Hydrazine Hydrate: This reaction occurs in the presence of hydrochloric acid, forming a hydrazone intermediate.
  • Formation of the Final Product: The hydrazone is treated with hydrochloric acid to yield (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Industrial production mirrors laboratory methods but is scaled for larger quantities, emphasizing control over reaction conditions to ensure yield and purity.

(3-(Benzyloxy)phenyl)hydrazine hydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing hydrazones and azobenzenes.
  • Pharmaceutical Research: The compound is explored for developing new therapeutic agents targeting cancer, bacterial infections, and neurodegenerative diseases.
  • Biochemical Assays: It plays a role in enzyme inhibition studies and other biological assays due to its reactivity with aldehydes and ketones.

Interaction studies have shown that (3-(Benzyloxy)phenyl)hydrazine hydrochloride can influence cellular processes through:

  • Reactive Oxygen Species Modulation: It impacts pathways involving oxidative stress, which are crucial in various diseases.
  • Covalent Bond Formation: The compound forms stable hydrazone derivatives with aldehydes and ketones, facilitating biochemical analysis.

Several compounds share structural similarities with (3-(Benzyloxy)phenyl)hydrazine hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
3-PhenylhydrazineSimilar hydrazine structureMore reactive towards electrophiles
4-BenzyloxyphenylhydrazineDifferent substitution patternExhibits different biological activity profiles
3-(Methoxy)phenylhydrazineSimilar hydrazine coreVarying solubility and stability characteristics

The uniqueness of (3-(Benzyloxy)phenyl)hydrazine hydrochloride lies in its specific benzyloxy substitution, which enhances its stability and reactivity compared to other derivatives. This modification allows it to participate effectively in bio

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

250.0872908 g/mol

Monoisotopic Mass

250.0872908 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-20-2023

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